N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Description
Historical Context of Pyrazole-Sulfonamide Research
The development of pyrazole-sulfonamide compounds represents the convergence of two historically significant chemical discoveries that have profoundly influenced modern medicinal chemistry. The pyrazole moiety, a five-membered heterocyclic ring system containing three carbon atoms and two nitrogen atoms in adjacent positions, was first isolated in its natural form as 1-pyrazolyl-alanine from watermelon seeds in 1959. This discovery marked the beginning of extensive research into pyrazole-containing compounds, which subsequently found applications as herbicides, agrochemicals, and active pharmaceutical agents.
The sulfonamide component of these hybrid molecules traces its origins to even earlier pharmaceutical breakthroughs. Sulfonamide drugs emerged as the first broadly effective antibacterials for systemic use, fundamentally transforming the antibiotic landscape in medicine. The pioneering work began in 1932 in the laboratories of Bayer AG, where physician-researcher Gerhard Domagk, working under the direction of IG Farben executive Heinrich Hörlein, discovered Prontosil, a red dye synthesized by Bayer chemist Josef Klarer. This compound demonstrated remarkable efficacy against bacterial infections in mice, leading to the first medicine capable of effectively treating a range of bacterial infections within the body.
The historical significance of Prontosil was further enhanced when French researchers at the Pasteur Institute, led by Ernest Fourneau, discovered in late 1935 that the drug was metabolized into sulfanilamide, a smaller, colorless, active compound. This discovery established the concept of bioactivation and led to what became known as the "sulfa craze" of the late 1930s, during which hundreds of manufacturers produced various forms of sulfa compounds. The sulfanilamide structure became the foundation for thousands of subsequent molecular variations, with over 5,400 permutations documented by 1945.
The combination of pyrazole and sulfonamide moieties into single molecular entities represents a more recent development in medicinal chemistry, driven by the concept of molecular hybridization. This approach involves incorporating multiple structurally active components into a single molecule to achieve improved biological activity while potentially reducing side effects and enhancing drug-like properties. The synthesis of pyrazole-sulfonamide hybrids has been facilitated by advances in synthetic organic chemistry, particularly the development of efficient methods for forming both the pyrazole ring and sulfonamide linkage under controlled conditions.
Significance of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide in Chemical Science
This compound occupies a unique position within the broader family of pyrazole-sulfonamide compounds due to its specific structural features and demonstrated biological activities. The compound, identified by the Chemical Abstracts Service number 1240284-63-2, possesses a molecular formula of C₈H₁₅N₃O₂S and a molecular weight of 217.29 grams per mole. Its International Union of Pure and Applied Chemistry name reflects the systematic nomenclature conventions for heterocyclic sulfonamides, emphasizing the N-ethyl substitution pattern and the trimethyl substitution on the pyrazole ring.
The structural architecture of this compound incorporates several design elements that contribute to its chemical significance. The 1,3,5-trimethyl substitution pattern on the pyrazole ring provides steric bulk and electronic effects that influence both the compound's stability and its interactions with biological targets. The N-ethyl group attached to the sulfonamide nitrogen introduces additional lipophilic character while maintaining the hydrogen-bonding capacity essential for biological activity. These structural features collectively contribute to the compound's favorable physicochemical properties, including appropriate lipophilicity for cellular permeation and metabolic stability.
From a synthetic chemistry perspective, this compound serves as both a target molecule and a synthetic intermediate for more complex structures. The compound can be prepared through established sulfonylation procedures involving the reaction of 1,3,5-trimethyl-1H-pyrazole with chlorosulfonic acid, followed by treatment with ethylamine to form the desired sulfonamide linkage. This synthetic accessibility makes the compound valuable for structure-activity relationship studies and lead optimization efforts in drug discovery programs.
The compound's significance extends beyond its individual properties to its role as a representative member of a broader class of biologically active molecules. Research has demonstrated that pyrazole-4-sulfonamide derivatives, including those with similar substitution patterns, exhibit diverse pharmacological activities. These activities encompass antiproliferative effects against cancer cell lines, antimicrobial properties, and enzyme inhibition capabilities, positioning compounds like this compound as valuable chemical tools for biological research and potential therapeutic development.
Research Landscape and Scientific Importance
The contemporary research landscape surrounding this compound and related compounds reflects the growing recognition of pyrazole-sulfonamide hybrids as privileged structures in medicinal chemistry. This recognition stems from the ability of these compounds to interact with multiple biological targets while maintaining favorable drug-like properties, making them attractive candidates for various therapeutic applications.
Recent investigations have revealed the compound's potential in oncology research, where pyrazole-sulfonamide derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. Studies utilizing the CellTiter-Glo Luminescent cell viability assay have shown that structurally related compounds exhibit potent inhibitory effects on cellular proliferation, with half maximal inhibitory concentration values in the micromolar range. These findings have prompted extensive structure-activity relationship studies aimed at optimizing the anticancer potential of pyrazole-sulfonamide scaffolds.
The diabetes research field has also embraced pyrazole-sulfonamide compounds as promising antidiabetic agents. Recent work has demonstrated that acyl pyrazole sulfonamides can serve as effective α-glucosidase inhibitors, with some derivatives showing superior activity compared to standard therapeutic agents like acarbose. The α-glucosidase inhibition mechanism represents a validated approach for managing type 2 diabetes mellitus, as it helps control postprandial glucose levels by delaying carbohydrate digestion.
Infectious disease research has revealed another dimension of pyrazole-sulfonamide utility, particularly in addressing multidrug-resistant tuberculosis. Novel sulfonamide-based pyrazole compounds have been designed specifically to overcome resistance mechanisms that limit the effectiveness of current antitubercular agents. The molecular hybridization approach employed in these studies combines pharmacophores from established antidepressant and anti-inflammatory drugs to create new structural scaffolds with enhanced biological activity against drug-resistant bacterial strains.
The enzyme inhibition capabilities of pyrazole-sulfonamide compounds have attracted attention in various research areas, including the development of N-myristoyltransferase inhibitors and carbonic anhydrase inhibitors. These enzymes represent important therapeutic targets, and the ability of pyrazole-sulfonamide derivatives to selectively inhibit specific isoforms has implications for treating various diseases, including cancer and metabolic disorders.
Current research methodologies for studying this compound and related compounds employ sophisticated analytical techniques, including Fourier transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry for structural characterization. Biological evaluation protocols typically involve in vitro screening against relevant cell lines or enzyme targets, followed by molecular docking studies to understand binding interactions and guide structural optimization efforts.
The scientific importance of this research area is underscored by the continuous development of new synthetic methodologies for preparing pyrazole-sulfonamide compounds with improved properties. Recent advances include the use of environmentally friendly reaction conditions, such as potassium tert-butoxide in tetrahydrofuran, which provides superior yields compared to traditional basic conditions. These methodological improvements facilitate the preparation of diverse compound libraries for biological screening and structure-activity relationship studies.
The integration of computational chemistry approaches with experimental research has further enhanced the scientific value of pyrazole-sulfonamide research. Molecular docking analyses provide insights into the binding modes of these compounds with their biological targets, enabling rational design approaches for optimizing activity and selectivity. These computational tools complement traditional medicinal chemistry approaches and accelerate the identification of promising lead compounds for further development.
Properties
IUPAC Name |
N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2S/c1-5-11(4)14(12,13)8-6(2)9-10-7(8)3/h5H2,1-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRNEGSLXZOVMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)S(=O)(=O)C1=C(NN=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride
The sulfonyl chloride intermediate is a critical reagent in the synthesis. It is typically prepared or procured as a stable compound and then reacted with amines to form sulfonamides.
| Parameter | Details |
|---|---|
| CAS No. | 59340-27-1 |
| Molecular Weight | 208.67 g/mol |
| Structure | Pyrazole ring with methyl groups at 3,5 and sulfonyl chloride at 4-position |
| Typical Reaction Conditions | Reaction with amines in presence of base (e.g., triethylamine) at room temperature or slightly elevated temperatures (20–40°C) in solvents such as dichloromethane or tetrahydrofuran (THF) |
| Yield Range | 31% to 95%, depending on substrates and conditions |
Example Reaction Conditions for Sulfonyl Chloride Preparation:
Reaction with Ethylamine to Form N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
The key step involves nucleophilic substitution of the sulfonyl chloride by ethylamine, forming the sulfonamide bond.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride + ethylamine | Room temperature (20–25°C), solvent: dichloromethane or THF, base: triethylamine | Typically 40–76% | Reaction monitored by TLC; inert atmosphere sometimes used to improve yield |
| 2 | Work-up | Washing with water, brine; drying over MgSO4 or Na2SO4 | - | Purification by flash chromatography or preparative HPLC |
| 3 | Characterization | NMR, MS, TLC | - | Confirms structure and purity |
Optimization Parameters
- Temperature: 20–40°C optimal to balance reaction rate and minimize side reactions.
- Solvents: Dichloromethane and THF preferred for solubility and reaction control.
- Base: Triethylamine commonly used to neutralize HCl formed and drive reaction forward.
- Reaction Time: 2 hours to overnight (16 hours) depending on scale and substrate purity.
- Inert Atmosphere: Argon or nitrogen used in some protocols to avoid moisture and oxidation.
Representative Data Table of Preparation Conditions and Yields
| Entry | Sulfonyl Chloride (mmol) | Amine (ethylamine) (mmol) | Base (triethylamine) (mmol) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purification Method |
|---|---|---|---|---|---|---|---|---|
| 1 | 0.16 | 0.13 | 0.3 | THF | 40 | Overnight | 63 | Preparative RP-HPLC |
| 2 | 0.508 | 0.508 | 1.16 | DCM | 20–25 | 2 | 76 | Flash chromatography |
| 3 | 0.21 | 0.21 | 0.8 | DCM | 20 | 16 | 63 | Reverse phase HPLC |
| 4 | 0.034 | - | - | DCM/TFA | Room temp | 1 (initial step) | 40 (for related sulfonamide) | Flash chromatography |
Note: Yields vary with scale, purity of reagents, and specific reaction conditions.
Analytical and Monitoring Techniques
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and completion.
- Nuclear Magnetic Resonance (NMR): Confirms substitution pattern and purity.
- Mass Spectrometry (MS): Confirms molecular weight and structure.
- High-Performance Liquid Chromatography (HPLC): Used for purification and purity assessment.
Summary of Research Findings
- The reaction of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with ethylamine under mild conditions efficiently produces this compound with moderate to high yields.
- Triethylamine serves as an effective base to neutralize HCl and improve yield.
- The reaction is generally performed at ambient temperature, but slight heating (up to 40°C) can accelerate the reaction without compromising product quality.
- Solvent choice impacts solubility and reaction kinetics; dichloromethane and tetrahydrofuran are preferred.
- Purification by flash chromatography or preparative HPLC ensures high purity suitable for research applications.
- The sulfonamide product is stable and can be characterized by standard spectroscopic techniques.
Chemical Reactions Analysis
N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
Introduction to N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
This compound is a pyrazole derivative with notable pharmacological properties. Its molecular formula is C₈H₁₅N₃O₂S, and it has a molecular weight of 217.29 g/mol. This compound features a pyrazole ring with various substitutions, particularly at the nitrogen atoms and a sulfonamide functional group, which enhance its biological activity and therapeutic potential.
Medicinal Chemistry
This compound is being explored for its diverse biological activities. It has shown promise in the following areas:
- Antiproliferative Activity : Recent studies indicate that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines. For instance, in vitro assays have demonstrated its ability to inhibit cell growth effectively without exhibiting cytotoxicity at certain concentrations .
- Antibacterial and Antifungal Properties : The compound has been identified as an effective antibacterial and antifungal agent. Its structural features allow for interactions with microbial targets, potentially disrupting their metabolic processes .
- Anti-inflammatory Effects : Research suggests that pyrazole derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Pharmacological Studies
The compound's sulfonamide group plays a crucial role in its pharmacological profile:
- Enzyme Inhibition : this compound can inhibit various enzymes involved in metabolic pathways. Studies have shown that it can interact with enzymes through hydrogen bonding due to the presence of the sulfonamide group, enhancing its binding affinity .
- Therapeutic Potential : The compound's unique structure allows it to act on multiple biological targets, indicating its potential as a lead compound for drug development in various therapeutic areas including cancer treatment and infectious diseases .
Structural Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its efficacy:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 0.94 | Lacks ethyl substitution but retains similar activity |
| 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonamide | 0.83 | Variation in methyl substitutions |
| 1,5-Dimethyl-1H-pyrazole-4-sulfonamide | 0.94 | Different position of methyl groups |
These comparisons highlight how variations in substitution patterns affect biological activity and pharmacological properties.
Case Study 1: Antiproliferative Activity
A study published in ACS Omega detailed the synthesis of new pyrazole derivatives including this compound. The compounds were evaluated for their antiproliferative activity against U937 cells using the CellTiter-Glo assay. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation with calculated IC50 values demonstrating their potential as anticancer agents .
Case Study 2: Antibacterial Efficacy
Another research effort focused on the antibacterial properties of pyrazole sulfonamides. The study demonstrated that this compound effectively inhibited bacterial growth in vitro against various strains, suggesting its utility in developing new antibiotics .
Mechanism of Action
The mechanism of action of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors . The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . Additionally, the pyrazole ring can interact with receptor sites, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural and physicochemical features of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide with similar compounds:
Key Observations :
- Substituent Effects: The ethyl group in the target compound increases hydrophobicity compared to smaller analogs like 3,5-dimethyl derivatives .
- Synthetic Accessibility : Derivatives with simpler substituents (e.g., methyl groups) show higher synthesis yields (65–72%) compared to bulkier analogs, where yields are unreported .
Spectral and Analytical Data
- IR Spectroscopy : All pyrazole-sulfonamides show characteristic peaks for NH (~3300 cm⁻¹), SO₂ (~1350 cm⁻¹), and aromatic C-H (~3100 cm⁻¹). The target compound’s ethyl group would introduce additional C-H stretching (~2950 cm⁻¹) .
- NMR Data : In 1,3,5-trimethyl analogs, methyl protons resonate at δ 2.1–2.5 ppm, while ethyl groups in the target compound would show triplet signals near δ 1.2–1.4 ppm (CH₃) and δ 3.3–3.6 ppm (CH₂) .
Biological Activity
N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole sulfonamide class, characterized by its molecular formula and a molecular weight of 217.29 g/mol. This compound has garnered attention due to its diverse biological activities, including antiproliferative effects and potential therapeutic applications in various diseases, particularly in oncology and infectious diseases.
Chemical Structure and Synthesis
The structure of this compound features a pyrazole ring with specific substitutions that enhance its biological activity. The synthesis typically involves reactions that introduce the sulfonamide group and ethyl substitutions on the nitrogen atoms of the pyrazole ring.
Biological Activities
Research has demonstrated that this compound exhibits several notable biological activities:
1. Antiproliferative Effects
Studies indicate that this compound possesses significant antiproliferative properties against various cancer cell lines. For instance, it has been tested against U937 cells using the CellTiter-Glo Luminescent cell viability assay, showing promising results with calculated IC50 values indicating effective cytotoxicity without significant adverse effects on normal cells .
| Cell Line | IC50 (µM) | Assay Method |
|---|---|---|
| U937 | Not specified | CellTiter-Glo |
| MCF7 | 3.79 | Growth Inhibition |
| SF-268 | 12.50 | Growth Inhibition |
| NCI-H460 | 42.30 | Growth Inhibition |
The mechanism by which this compound exerts its effects involves interaction with specific biological targets. The sulfonamide group facilitates hydrogen bonding with enzymes or receptors involved in metabolic pathways, potentially inhibiting their activity .
3. Targeting Trypanosoma brucei
This compound has been identified as a potent inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT), an enzyme critical for the survival of the parasite responsible for African sleeping sickness. The compound demonstrated an IC50 value of 0.002 µM against TbNMT and showed efficacy in mouse models .
Case Studies
A recent study focused on the optimization of pyrazole sulfonamides for enhanced blood-brain barrier permeability while maintaining antiparasitic activity. Modifications to the core structure improved selectivity and efficacy against both stages of Trypanosoma brucei, highlighting the potential for developing new treatments for human African trypanosomiasis (HAT) .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structure. Variations in substituents on the pyrazole ring significantly influence its pharmacological properties. For example, derivatives with different alkyl groups exhibit varying degrees of cytotoxicity against cancer cell lines .
Q & A
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
